molecular formula C18H24N4O4 B11138013 ethyl 4-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate

ethyl 4-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B11138013
M. Wt: 360.4 g/mol
InChI Key: BZKZSVHNRGQYEA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic ester featuring an isoxazolo[5,4-b]pyridine core fused with a tetrahydro-1(2H)-pyrazinecarboxylate moiety. Key structural elements include:

  • Isoxazolo[5,4-b]pyridine: A bicyclic system with a 6-isopropyl and 3-methyl substitution pattern.
  • Tetrahydro-1(2H)-pyrazinecarboxylate: A partially saturated pyrazine ring esterified with an ethyl group.
    The molecule’s complexity arises from the fusion of these heterocycles, which may confer unique physicochemical and biological properties, such as enhanced metabolic stability or target binding affinity.

Properties

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 4-(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H24N4O4/c1-5-25-18(24)22-8-6-21(7-9-22)17(23)13-10-14(11(2)3)19-16-15(13)12(4)20-26-16/h10-11H,5-9H2,1-4H3

InChI Key

BZKZSVHNRGQYEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NO3)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) catalysts . The pyridine ring can be introduced through a variety of methods, including the use of pyridine derivatives or through cyclization reactions. The final step involves the coupling of the isoxazole and pyridine rings with the pyrazine ring, followed by esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize waste. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.

Scientific Research Applications

Ethyl 4-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
  • Structural Differences : Replaces the 6-isopropyl group with a 4-methoxyphenyl substituent and substitutes the ethyl pyrazinecarboxylate with a carboxylic acid .
  • Impact : The methoxyphenyl group may enhance π-π stacking interactions in biological targets, while the carboxylic acid improves water solubility compared to the ester derivative.
Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate
  • Structural Differences : Features a 6-methyl and 3-phenyl substitution on the isoxazolopyridine core, with a methyl ester instead of an ethyl ester .

Functional Group Variations

Ethyl 4-(4-(3-Methylisoxazol-5-yl)phenethoxy)benzoate (I-6473)
  • Structural Differences : Contains a phenethyloxy-linked benzoate ester and a 3-methylisoxazole substituent instead of the fused isoxazolopyridine system .
  • Impact : The simpler isoxazole-phenyl structure may reduce synthetic complexity but limit target specificity compared to the fused bicyclic system.
Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate
  • Structural Differences : Replaces the isoxazolopyridine with a pyridazinyl group and substitutes the ethyl ester with a benzyl ester .
  • Impact : The pyridazine ring introduces additional hydrogen-bonding sites, while the benzyl ester may enhance lipophilicity.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Isoxazolo[5,4-b]pyridine + Pyrazine 6-isopropyl, 3-methyl, ethyl ester C21H27N3O4 385.46 (calculated) High lipophilicity (predicted)
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid Isoxazolo[5,4-b]pyridine 4-methoxyphenyl, carboxylic acid C16H13N2O4 297.29 Improved solubility
Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate Isoxazolo[5,4-b]pyridine 6-methyl, 3-phenyl, methyl ester C16H13N2O3 281.29 Enhanced hydrophobicity
Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate Pyrazine + Pyridazine Benzyl ester, 5-chloro C16H17ClN4O3 348.79 Increased hydrogen bonding

Biological Activity

Ethyl 4-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydropyrazine moiety and an isoxazole-pyridine fragment. Its molecular formula is C18H24N4O4C_{18}H_{24}N_{4}O_{4} with a molecular weight of approximately 344.41 g/mol. The structural complexity contributes to its diverse biological activities.

Key Structural Features

FeatureDescription
Molecular FormulaC18H24N4O4C_{18}H_{24}N_{4}O_{4}
Molecular Weight344.41 g/mol
Core StructuresTetrahydropyrazine and isoxazole-pyridine

Pharmacological Effects

Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. These effects may be attributed to its interaction with various biological pathways, particularly involving neurotransmitter systems and inflammatory mediators.

  • Receptor Interaction : Preliminary studies suggest that the compound may interact with P2X7 receptors, which are implicated in inflammatory processes. This interaction could modulate pain and inflammation responses.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, further supporting its anti-inflammatory properties.

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of this compound:

  • Study A : Investigated the anti-inflammatory effects in animal models, demonstrating significant reduction in inflammation markers when treated with the compound.
  • Study B : Explored the analgesic properties through behavioral assays, showing reduced pain response in treated subjects compared to controls.

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

Compound NameAnti-inflammatory ActivityAnalgesic Activity
This compoundYesYes
6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acidModerateNo
Isoxazole derivativesVariableYes

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